Cas no 2680867-04-1 (3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid)

3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680867-04-1
- EN300-28273658
- 3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid
- 3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid
-
- インチ: 1S/C9H12FNO4/c1-2-5-15-8(14)11-4-3-9(10,6-11)7(12)13/h2H,1,3-6H2,(H,12,13)
- InChIKey: FBWSKZZHAIQUTE-UHFFFAOYSA-N
- ほほえんだ: FC1(C(=O)O)CN(C(=O)OCC=C)CC1
計算された属性
- せいみつぶんしりょう: 217.07503603g/mol
- どういたいしつりょう: 217.07503603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 66.8Ų
3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273658-2.5g |
3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2680867-04-1 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
Enamine | EN300-28273658-0.5g |
3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2680867-04-1 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 | |
Enamine | EN300-28273658-0.1g |
3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2680867-04-1 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
Enamine | EN300-28273658-0.05g |
3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2680867-04-1 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
Enamine | EN300-28273658-0.25g |
3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2680867-04-1 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-28273658-5.0g |
3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2680867-04-1 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
Enamine | EN300-28273658-1g |
3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2680867-04-1 | 1g |
$1229.0 | 2023-09-09 | ||
Enamine | EN300-28273658-10g |
3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2680867-04-1 | 10g |
$5283.0 | 2023-09-09 | ||
Enamine | EN300-28273658-1.0g |
3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2680867-04-1 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
Enamine | EN300-28273658-10.0g |
3-fluoro-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2680867-04-1 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 |
3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acidに関する追加情報
Introduction to 3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid (CAS No: 2680867-04-1)
3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2680867-04-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its structural complexity and functional diversity, making it a valuable intermediate in the synthesis of biologically active agents. The presence of a fluoro substituent, combined with the prop-2-en-1-yloxy and carbonylpyrrolidine moieties, endows this molecule with unique electronic and steric properties that are highly relevant to modern drug discovery efforts.
The fluoro group is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate metabolic stability, binding affinity, and pharmacological activity. In particular, fluorine atoms can enhance the lipophilicity of molecules, improve their bioavailability, and influence their interaction with biological targets. The incorporation of a fluoro substituent in 3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid suggests that this compound may exhibit enhanced binding properties when interacting with biological receptors or enzymes. This feature is particularly valuable in the development of small-molecule inhibitors or modulators for therapeutic applications.
The prop-2-en-1-yloxy moiety, also known as an allyl ether, introduces additional functional flexibility to the molecule. Allyl ethers are commonly employed in synthetic chemistry due to their reactivity in various transformations, including cross-coupling reactions and nucleophilic substitutions. The presence of this group in 3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid may facilitate further derivatization, allowing for the generation of diverse analogues with tailored biological properties. Such structural versatility is crucial for optimizing lead compounds during the drug development process.
The carbonylpyrrolidine core is another key feature of this compound, providing a rigid scaffold that can be exploited for precise molecular recognition. Pyrrolidine derivatives are frequently encountered in natural products and pharmacologically active compounds, owing to their ability to mimic key functional groups found in biological systems. The carbonyl group further enhances the reactivity of the molecule, enabling it to participate in various chemical transformations that are essential for medicinal chemistry applications.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of understanding the three-dimensional structure and electronic properties of molecules like 3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid. Molecular modeling studies suggest that the combination of the fluoro, allyl ether, and carbonylpyrrolidine functionalities may confer a unique binding profile that could be exploited in the design of novel therapeutic agents. For instance, computational analyses have indicated that this compound may interact with specific amino acid residues in target proteins, potentially leading to the development of highly selective inhibitors.
In addition to its structural features, 3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid has been explored in several preclinical studies as a potential intermediate in the synthesis of bioactive molecules. Research has demonstrated its utility in generating derivatives with enhanced pharmacological properties. For example, modifications at the prop-2-en-1-yloxy position have been shown to influence receptor binding affinity and metabolic stability, while changes at the fluoro substituent have been linked to improved oral bioavailability. These findings underscore the compound's significance as a building block in medicinal chemistry.
The synthesis of 3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid represents a testament to the progress made in synthetic organic chemistry over recent decades. The ability to construct complex molecules with precise functionalization has opened up new avenues for drug discovery and development. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and enantioselective processes, have been instrumental in achieving high yields and enantiopurity during its preparation. These techniques not only enhance efficiency but also ensure that the final product meets stringent quality standards required for pharmaceutical applications.
The role of intermediates like 3-fluoro-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-3-carboxylic acid extends beyond their immediate use as building blocks; they also serve as valuable tools for understanding reaction mechanisms and developing new synthetic strategies. By studying how these intermediates behave under various conditions, chemists can gain insights into fundamental principles that govern organic transformations. Such knowledge is critical for designing more efficient synthetic routes and improving overall process scalability.
As research continues to evolve, so too does our understanding of how structural features influence biological activity. The case of 3-fluoro-1-(prop-2-enyl-oxy)carbonylpyrrolidine - 3 - carboxylic acid (CAS No: 2680867 - 04 - 1) exemplifies this trend by demonstrating how careful consideration of molecular architecture can lead to novel therapeutic agents with improved efficacy and safety profiles. Future studies may explore its potential applications in treating various diseases or conditions where modulating biological pathways is desired.
In conclusion, 3 - fluoro - 1 - ( prop - 2 - enyl - o xy ) carb on y l py r rol id ine - 3 - car box y l ic ac id CAS No:2680867 -04 - 1 holds promise as an important intermediate i n pharma ceutical research . Its structural complexity , functional diversity , an d reactivity make it a valuable tool f or dr ug deve lopment efforts . With ongoing advancements i n synthetic ch emistry an d bi ological stu dies , thi s compoun d is likely t o play a significant role i n shaping t he fu ture o f med icinal che mistry .
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